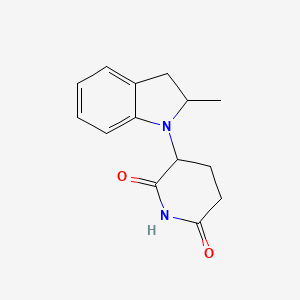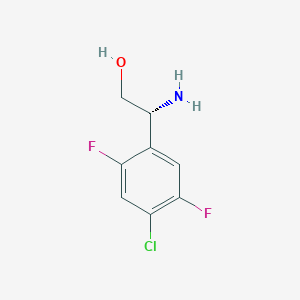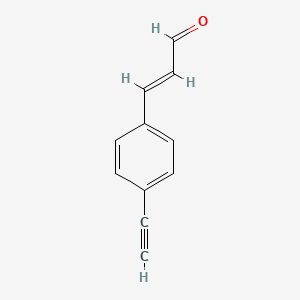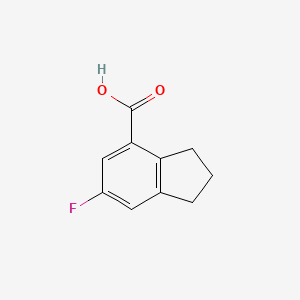![molecular formula C7H11ClN2O B13561122 {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)
{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 g/mol . This compound is known for its unique structure, which includes a cyclopenta[d][1,2]oxazole ring system. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride typically involves the reaction of {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol with an amine source under acidic conditions to form the hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride can be compared with similar compounds such as {4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol and 4H,5H,6H-cyclopenta[d][1,3]oxazol-6-ylmethanamine . These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific amine and hydrochloride functionalities, which confer distinct reactivity and applications.
Propriétés
Formule moléculaire |
C7H11ClN2O |
|---|---|
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-6-5-2-1-3-7(5)10-9-6;/h1-4,8H2;1H |
Clé InChI |
LFWLUBNHFYPGCR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)ON=C2CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



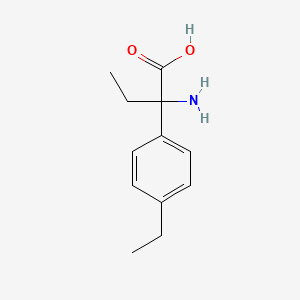
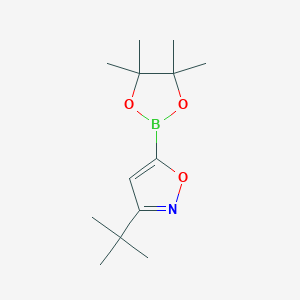
![Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13561056.png)
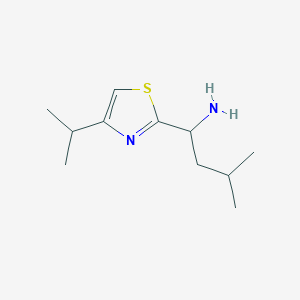

![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13561080.png)
